Aluminum trifluoromethanesulfonate

Lewis superacid amides mass spectrometry

Aluminum trifluoromethanesulfonate (Al(OTf)₃) is a cost-effective Lewis superacid catalyst priced at ~€6/g—significantly cheaper than rare-earth triflates (€30–70/g). Unlike traditional Lewis acids (AlCl₃, BF₃), Al(OTf)₃ is water-tolerant, thermally stable (mp 300°C), and recyclable over multiple cycles. It excels in Friedel–Crafts alkylations/acylations, acetal formations, and epoxide ring-opening reactions. Its high oxidative stability (3.25 V vs. Al³⁺/Al) makes it ideal for rechargeable aluminum battery electrolytes. Choose Al(OTf)₃ for green chemistry processes requiring low catalyst loading (0.2 mol-%) and high chemoselectivity.

Molecular Formula C3AlF9O9S3
Molecular Weight 474.2 g/mol
CAS No. 74974-61-1
Cat. No. B1224127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum trifluoromethanesulfonate
CAS74974-61-1
SynonymsAgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate
Molecular FormulaC3AlF9O9S3
Molecular Weight474.2 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3]
InChIInChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyFKOASGGZYSYPBI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Trifluoromethanesulfonate (CAS 74974-61-1) Procurement Guide for Catalyst Selection


Aluminum trifluoromethanesulfonate, Al(OTf)3, is a metal triflate Lewis acid catalyst that has been characterized as a thermally stable, water-tolerant catalyst with a high melting point of 300 °C . It is a white, hygroscopic powder that is insoluble in water but soluble in ethereal and polar aprotic solvents including diethyl ether, acetone, acetonitrile, and diglyme . Al(OTf)3 has been identified as a potent Lewis superacid catalyst for a range of organic transformations, including Friedel–Crafts alkylations and acylations, acetal formations, polymerizations, and epoxide ring-opening reactions .

Why Al(OTf)3 Cannot Be Substituted by Other Triflate or Traditional Lewis Acid Catalysts


While all metal triflates are broadly classified as water-tolerant Lewis acids, their catalytic behavior and physicochemical properties diverge significantly based on the metal center's charge density, Lewis acidity, and coordination chemistry. Al(OTf)3, in particular, exhibits a distinct reactivity profile that cannot be replicated by simply substituting another triflate salt, such as Sc(OTf)3, Yb(OTf)3, or In(OTf)3, or by using a traditional Lewis acid like AlCl3 [1]. The differences in cost, abundance, and operational stability are also critical procurement factors. For instance, Al(OTf)3 is priced at approximately €6 per gram, making it significantly more cost-effective than rare-earth triflates like Sc(OTf)3 and Yb(OTf)3, which range from €30–70 per gram [2]. Furthermore, the fundamental mechanism of action can vary; in certain systems, the activity of Al(OTf)3 has been attributed to water-derived induced Brønsted acidity rather than direct Lewis acid abstraction, a nuance that can dramatically alter reaction outcomes [3].

Quantitative Differentiation of Aluminum Trifluoromethanesulfonate (CAS 74974-61-1) vs. Alternatives


Al(OTf)3 Demonstrates Stronger Amide Binding Than In(OTf)3 in Lewis Superacidity Comparison

In a direct head-to-head comparison of Lewis superacids, Al(OTf)3 was found to bind more strongly to a series of amide bases than In(OTf)3, as quantified by collision-induced dissociation (CID) mass spectrometry [1]. Energy-resolved mass spectrometry (ERMS) was used to establish quantitative relative energy scales for bond strength and reactivity [1].

Lewis superacid amides mass spectrometry coordination chemistry

Al(OTf)3-Based Ionic Liquids Exhibit Defined Medium-Strength Lewis Acidity vs. Ga(OTf)3-Based Analogues

The Lewis acidity of solvate ionic liquids (SILs) derived from Al(OTf)3 was quantified using the Gutmann acceptor number (AN) method and compared to analogous Ga(OTf)3-based SILs [1]. Al-SILs exhibited AN values in the range of ca. 71–83, which were lower than those of Ga-SILs (ca. 80–93), correlating with a less acidic but still catalytically potent profile [1]. In a separate study on trifloaluminate ionic liquids, the system based on Al(OTf)3 was characterized as a medium-strength Lewis acid with an AN of ca. 65 [2].

Ionic liquids Lewis acidity Gutmann acceptor number catalysis

Al(OTf)3 Electrolyte Provides High Oxidative Stability and Non-Corrosive Alternative to AlCl3-Based Systems

In rechargeable aluminum battery applications, electrolytes based on Al(OTf)3 offer a non-corrosive and moisture-stable alternative to the conventional AlCl3-based chloroaluminate systems [1][2]. A specific ionic liquid electrolyte formulated from [BMIM]OTf and Al(OTf)3 was reported to have a high oxidation voltage of 3.25 V vs. Al3+/Al [1]. This is in contrast to typical AlCl3-based imidazolium ionic liquids, which are moisture-sensitive, corrosive, and exhibit lower oxidation voltages [1].

Battery electrolyte electrodeposition oxidative stability aluminum batteries

Al(OTf)3 as a Cost-Effective and Abundant Cocatalyst Compared to Rare-Earth Lanthanide Triflates

In free radical bulk copolymerization of styrene and ethyl acrylate, Al(OTf)3 was identified as a significantly more cost-effective and abundant alternative cocatalyst compared to rare lanthanide triflates [1]. The study found that the addition of Al(OTf)3 accelerated the rate of polymerization significantly while also increasing the polymer molecular weights for a given conversion [1]. A market survey of triflate salts corroborates this cost advantage, noting that Al(OTf)3 is priced at ca. €6/g, whereas Sc(OTf)3 and Yb(OTf)3 range from €30–70/g, and In(OTf)3 and Ga(OTf)3 are ca. €17/g [2].

Polymerization cocatalyst cost analysis copolymer

Al(OTf)3 Exhibits Superior Chemoselectivity and Low Catalyst Loading in Friedel–Crafts Benzylation

Al(OTf)3 was identified as a high-performance catalyst for Friedel–Crafts-type benzylation using benzylic phosphates as electrophiles [1]. The reaction proceeded effectively with a catalyst loading as low as 0.2 mol-%, yielding a series of 21 diarylmethanes in moderate to high yields [1]. Notably, the catalyst exhibited unique chemoselectivity, preferentially converting the benzylic phosphate motif even when a benzylic acetate group was present in the same molecule [1].

Friedel-Crafts benzylation chemoselectivity diarylmethanes

Al(OTf)3 Enables Water-Tolerant Catalysis and Recyclability, Contrasting with Hydrolysis-Sensitive AlCl3 and BF3

Unlike traditional Lewis acids such as AlCl3 and BF3, which are corrosive and prone to rapid hydrolysis requiring strictly anhydrous conditions, Al(OTf)3 is characterized as a water-tolerant catalyst [1][2]. It can be easily recovered and recycled for at least four cycles without a significant loss of catalytic activity [1]. Studies have confirmed that Al(OTf)3 is stable in water and can be recovered for reuse, offering a mild alternative to traditional water-sensitive Lewis acids [2].

Water-tolerant catalysis recyclability green chemistry Lewis acid

Key Application Scenarios for Aluminum Trifluoromethanesulfonate (CAS 74974-61-1) Based on Quantitative Evidence


Catalyst for Friedel–Crafts Benzylation and Chemoselective Transformations

Al(OTf)3 is optimally deployed as a catalyst for Friedel–Crafts-type benzylation reactions, particularly where low catalyst loading (0.2 mol-%) and high chemoselectivity are required. Its demonstrated ability to differentiate between benzylic phosphate and acetate groups makes it a valuable tool for synthesizing diarylmethane derivatives without protecting group manipulation [1].

Electrolyte Component for Non-Corrosive, High-Voltage Rechargeable Aluminum Batteries

Based on its quantifiably high oxidative stability (3.25 V vs. Al3+/Al) and non-corrosive, water-stable nature, Al(OTf)3 is a strategic component for formulating advanced electrolytes for rechargeable aluminum batteries, offering a safer and higher-performing alternative to traditional AlCl3-based systems [2].

Cost-Effective Cocatalyst for Radical and Ring-Opening Polymerization

Owing to its significant cost advantage (€6/g vs. €30–70/g for Sc/Yb triflates) and its proven ability to accelerate polymerization rates and increase polymer molecular weight, Al(OTf)3 is an economically and technically sound cocatalyst for the synthesis of poly(lactic acid) (PLA) composites, styrene-ethyl acrylate copolymers, and other biodegradable polymers [3][4].

Recyclable, Water-Tolerant Lewis Acid for Green Chemical Synthesis

Given its demonstrated stability in aqueous media and its capacity to be recycled for at least four cycles without loss of activity, Al(OTf)3 is the catalyst of choice for synthetic chemists seeking to replace corrosive and moisture-sensitive Lewis acids (like AlCl3 or BF3) in acetylation, acetal formation, and cycloaddition reactions, thereby aligning with green chemistry principles [5].

Technical Documentation Hub

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